molecular formula C19H15ClN2OS B5062620 2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 5312-37-8

2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B5062620
CAS No.: 5312-37-8
M. Wt: 354.9 g/mol
InChI Key: ODOXBXUEZFILKR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups, including a benzylsulfanyl group, a chlorophenyl group, and a tetrahydropyridine ring

Preparation Methods

The synthesis of 2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with benzyl mercaptan in the presence of a base to form the intermediate 2-(benzylsulfanyl)-2-chlorobenzaldehyde. This intermediate is then reacted with ethyl cyanoacetate and ammonium acetate under reflux conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and carboxylic acids.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can be compared with similar compounds such as:

    2-(Benzylsulfanyl)-4-phenyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: This compound lacks the chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    2-(Benzylsulfanyl)-4-(2-bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: The presence of a bromine atom instead of chlorine may result in different chemical and biological properties.

    2-(Benzylsulfanyl)-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: The fluorine atom may enhance the compound’s stability and alter its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-benzylsulfanyl-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c20-17-9-5-4-8-14(17)15-10-18(23)22-19(16(15)11-21)24-12-13-6-2-1-3-7-13/h1-9,15H,10,12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOXBXUEZFILKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385647
Record name F1154-0050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5312-37-8
Record name F1154-0050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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